

# Measuring FBPase-1 Inhibition in Cultured Cells: Application Notes and Protocols

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## Compound of Interest

Compound Name: *FBPase-1 inhibitor-1*

Cat. No.: *B1662983*

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## Introduction

Fructose-1,6-bisphosphatase 1 (FBPase-1) is a key enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.<sup>[1]</sup> In many cancer types, the downregulation of FBPase-1 is associated with a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which promotes tumor growth and proliferation.<sup>[2][3]</sup> Consequently, FBPase-1 has emerged as a potential therapeutic target, and the development of small molecule inhibitors is of significant interest.<sup>[4][5]</sup>

These application notes provide detailed protocols for measuring the inhibition of FBPase-1 in cultured cells, a critical step in the discovery and characterization of novel therapeutic agents. The described methods include a direct enzymatic activity assay, a target engagement assay (Cellular Thermal Shift Assay - CETSA), and a functional cellular assay measuring glucose production.

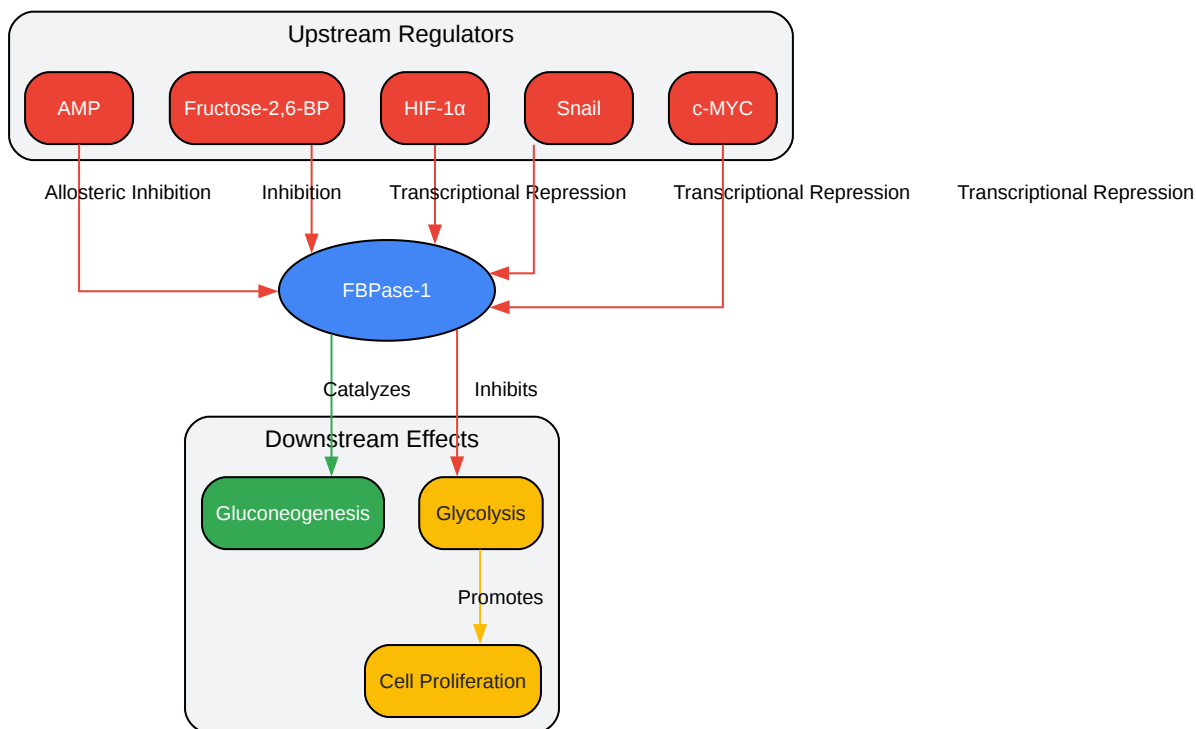
## Data Presentation: FBPase-1 Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of various FBPase-1 inhibitors. This data provides a comparative reference for researchers working on the development of new FBPase-1 targeted therapies.

Compound	Assay Type	Cell Line/Enzyme Source	IC50 (μM)	Reference(s)
FBPase-1 inhibitor-1	Enzymatic	Human FBPase-1	3.4 - 4.0	<a href="#">[6]</a>
MB05032	Enzymatic	Human Liver FBPase	0.016	<a href="#">[5]</a>
AMP (natural inhibitor)	Enzymatic	Human Liver FBPase	1.0	<a href="#">[5]</a>
Compound 15	Enzymatic	Pig Kidney FBPase	1.5	<a href="#">[4]</a>
Compound 15	Enzymatic	Human Liver FBPase	8.1	<a href="#">[4]</a>
Compound 16	Enzymatic	Pig Kidney FBPase	5.0	<a href="#">[4]</a>
Compound 16	Enzymatic	Human Liver FBPase	6.0	<a href="#">[4]</a>
(+)-usnic acid	Enzymatic	Human Liver FBPase	370	<a href="#">[4]</a>
Purine Analogue 4.11	Glucose Production	Rat Hepatocytes	Potent	<a href="#">[5]</a>
Purine Analogue 4.13	Enzymatic	FBPase	Equipotent to AMP	<a href="#">[5]</a>

## Signaling and Workflow Diagrams

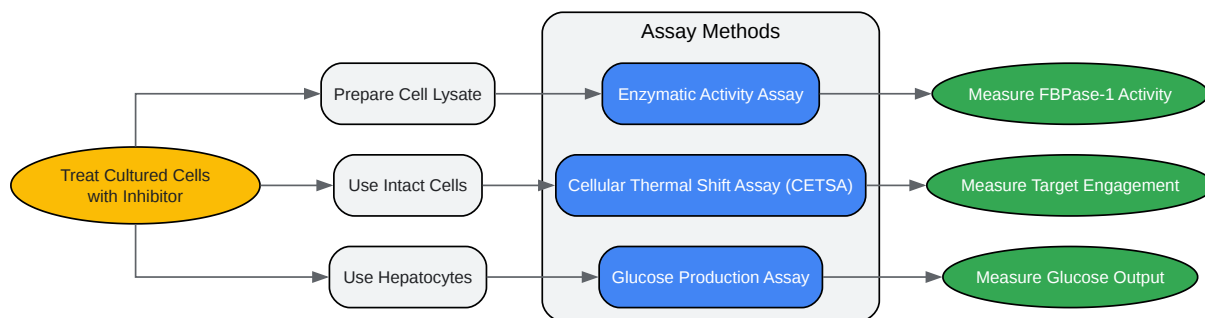
### FBPase-1 Regulatory Pathway in Cancer Metabolism



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Caption: Regulation of FBPase-1 in cancer metabolism.

## Experimental Workflow: Measuring FBPase-1 Inhibition



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Caption: Workflow for assessing FBPase-1 inhibition.

## Experimental Protocols

### FBPase-1 Enzymatic Activity Assay in Cell Lysates (Colorimetric)

This protocol measures the enzymatic activity of FBPase-1 in cell lysates by a coupled enzyme reaction that results in a colorimetric output.<sup>[1][7]</sup>

Materials:

- FBPase Assay Buffer
- FBPase Substrate (Fructose-1,6-bisphosphate)
- Coupled enzyme mix (containing phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)
- NADP+
- Colorimetric Probe
- 96-well clear microplate

- Microplate reader capable of measuring absorbance at 450 nm
- Cultured cells treated with FBPase-1 inhibitor or vehicle
- Ice-cold PBS
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit

Procedure:

- Cell Lysate Preparation:
  - Culture cells to 70-80% confluency and treat with the desired concentrations of FBPase-1 inhibitor or vehicle for the specified time.
  - Wash the cells twice with ice-cold PBS.
  - Lyse the cells by adding ice-cold lysis buffer and scraping.
  - Incubate the lysate on ice for 30 minutes with occasional vortexing.
  - Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
- Assay Reaction:
  - Prepare a reaction mix containing FBPase Assay Buffer, FBPase Substrate, coupled enzyme mix, NADP<sup>+</sup>, and the colorimetric probe according to the manufacturer's instructions.
  - Add 2-50 µL of cell lysate to each well of a 96-well plate. Adjust the volume to 50 µL with FBPase Assay Buffer.

- For each sample, prepare a background control well containing the same amount of lysate but without the FB Pase Substrate.
- Add 50  $\mu$ L of the reaction mix to each well (including sample and background control wells).
- Measurement:
  - Immediately place the plate in a microplate reader pre-warmed to 37°C.
  - Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
- Data Analysis:
  - Subtract the background control readings from the sample readings.
  - Determine the rate of change in absorbance ( $V_{max}$ ) in the linear range of the reaction for each sample.
  - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  - Plot the percent inhibition against the inhibitor concentration and determine the  $IC_{50}$  value using non-linear regression analysis.

## Cellular Thermal Shift Assay (CETSA) for FB Pase-1 Target Engagement

CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.<sup>[6][8][9]</sup> The principle is that ligand binding can stabilize the target protein, leading to a higher melting temperature.

Materials:

- Cultured cells treated with FB Pase-1 inhibitor or vehicle
- Ice-cold PBS with protease and phosphatase inhibitors

- PCR tubes or 96-well PCR plates
- Thermal cycler
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- High-speed centrifuge (capable of  $>12,000 \times g$ )
- SDS-PAGE and Western Blotting reagents
- Primary antibody against FBPase-1
- HRP-conjugated secondary antibody
- Chemiluminescence substrate and imaging system

Procedure:

- Cell Treatment and Harvesting:
  - Culture cells to 70-80% confluency and treat with the FBPase-1 inhibitor or vehicle for 1-2 hours.
  - Wash cells twice with ice-cold PBS containing protease and phosphatase inhibitors.
  - Harvest the cells by scraping and resuspend in PBS with inhibitors.
  - Aliquot the cell suspension into PCR tubes.
- Heat Shock:
  - Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
  - Immediately cool the samples on ice for 3 minutes.
- Cell Lysis and Protein Separation:
  - Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes.

- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
- Western Blot Analysis:
  - Carefully collect the supernatant and determine the protein concentration.
  - Normalize the protein concentration of all samples.
  - Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
  - Block the membrane and probe with a primary antibody specific for FBPase-1.
  - Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
- Data Analysis:
  - Quantify the band intensities for FBPase-1 at each temperature.
  - Normalize the intensities to the non-heated control for both vehicle and inhibitor-treated samples.
  - Plot the percentage of soluble FBPase-1 against the temperature to generate melting curves. A shift in the melting curve for the inhibitor-treated sample indicates target engagement.
  - To determine the IC<sub>50</sub>, perform an isothermal dose-response experiment. Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (from the melting curve). Plot the percentage of soluble FBPase-1 against the inhibitor concentration to calculate the IC<sub>50</sub>.

## Glucose Production Assay in Cultured Hepatocytes

This assay measures the functional consequence of FBPase-1 inhibition by quantifying the amount of glucose produced by hepatocytes from non-carbohydrate precursors.<sup>[10]</sup>



**Materials:**

- Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
- Collagen-coated 6-well plates
- Culture medium (e.g., Medium 199 or DMEM)
- Glucose-free DMEM
- Sodium Lactate and Sodium Pyruvate
- Glucose Assay Kit (colorimetric or fluorometric)
- BCA Protein Assay Kit

**Procedure:**

- Cell Culture and Starvation:
  - Plate hepatocytes on collagen-coated 6-well plates and allow them to attach.
  - Once confluent, serum-starve the cells overnight in serum-free medium.
- Inhibitor Treatment and Glucose Production:
  - Wash the cells twice with warm PBS.
  - Replace the medium with glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.
  - Add the desired concentrations of the FBPase-1 inhibitor or vehicle to the wells.
  - Incubate the cells at 37°C for 3-6 hours.
- Measurement of Glucose Output:
  - At the end of the incubation, collect a sample of the culture medium from each well.

- Measure the glucose concentration in the medium using a glucose assay kit according to the manufacturer's protocol.
- Normalization and Data Analysis:
  - After collecting the medium, lyse the cells in the wells and determine the total protein content using a BCA assay.
  - Normalize the glucose production to the total protein content for each well.
  - Calculate the percent inhibition of glucose production for each inhibitor concentration relative to the vehicle control.
  - Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

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